7-chloro-4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Description
7-chloro-4-(4-propoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C19H20ClNO3 and its molecular weight is 345.82. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
Researchers have developed new methods for synthesizing derivatives of benzoxazepines, demonstrating the chemical flexibility and potential for generating diverse molecular structures. For instance, Volovnenko et al. (2011) introduced a novel approach for synthesizing 4,5-dihydro-1,4-benzothiazepin-3(2H)-ones derivatives, which are structurally related to benzoxazepines, highlighting the utility of these compounds in synthesizing complex molecules Volovnenko, T. A., Tarasiuk, T. N., Volovenko, Yu. M., & Tkachuk, T. M. (2011). New method for the synthesis of 4,5-dihydro-1,4-benzothiazepin-3(2H)-ones derivatives. Chemistry of Heterocyclic Compounds, 47(8), 1043-1047..
Pharmacological Applications
Several studies have focused on the pharmacological potential of benzoxazepine derivatives. Kamei et al. (2001) synthesized a series of 3-substituted-4-(4-aminobutyl)-1,4-benzoxazepin-5(4H)-one derivatives showing high affinity for the 5-HT1A receptor with notable neuroprotective activity in a model of cerebral ischemia, indicating potential therapeutic applications Kamei, K., Maeda, N., Ogino, R., Koyama, M., Nakajima, M., Tatsuoka, T., Ohno, T., & Inoue, T. (2001). New 5-HT1A receptor agonists possessing 1,4-benzoxazepine scaffold exhibit highly potent anti-ischemic effects. Bioorganic & Medicinal Chemistry Letters, 11(4), 595-598..
Material Science and Molecular Structure
Research into the molecular structures of benzoxazepines has provided insight into their potential applications in material science. The crystal and molecular structure analysis by Thimmegowda et al. (2008) of a novel bioactive heterocyclic compound demonstrates the intricate arrangements these molecules can exhibit, which could be relevant in the development of new materials or molecular devices Thimmegowda, N. R., Sarala, G., Kumar, C. A., Prasanna, D. S., Chandrappa, S., Raju, H., Sridhar, M. A., Prasad, J. S., & Rangappa, K. (2008). Crystal and Molecular Structure Analysis of Novel Bioactive Heterocyclic Compound: 7-Chloro-5-cyclopropyl-9-methyl-10-(4-nitro-benzyl)-5,10-Dihydro-4,5,6,10-Tetraaza-dibenzo [a,d] Cyclohepten-11-one. Molecular Crystals and Liquid Crystals, 493(1), 103-110..
Properties
IUPAC Name |
7-chloro-4-[(4-propoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-2-9-23-17-6-3-14(4-7-17)11-21-12-15-10-16(20)5-8-18(15)24-13-19(21)22/h3-8,10H,2,9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVKWDBTNMWTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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